molecular formula C19H18ClN3O B2953672 (4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)(3-chlorophenyl)methanone CAS No. 605627-94-9

(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)(3-chlorophenyl)methanone

Cat. No. B2953672
CAS RN: 605627-94-9
M. Wt: 339.82
InChI Key: UYABHGHMKPALKK-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains a benzimidazole group, a piperidine group, and a phenyl group. Benzimidazoles are heterocyclic aromatic organic compounds . Piperidine is a widely used building block in the synthesis of organic compounds, including pharmaceuticals . The phenyl group is a functional group that consists of a benzene ring minus one hydrogen atom .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups. The benzimidazole group would contribute a bicyclic structure with one benzene ring fused to an imidazole ring .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the benzimidazole, piperidine, and phenyl groups. Each of these groups can undergo a variety of chemical reactions .

Future Directions

Future research could explore the synthesis, characterization, and potential applications of this compound. Given the biological activity of many benzimidazole and piperidine derivatives, this compound could be of interest in the field of medicinal chemistry .

properties

IUPAC Name

[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-(3-chlorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN3O/c20-15-5-3-4-14(12-15)19(24)23-10-8-13(9-11-23)18-21-16-6-1-2-7-17(16)22-18/h1-7,12-13H,8-11H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYABHGHMKPALKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=NC3=CC=CC=C3N2)C(=O)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001328500
Record name [4-(1H-benzimidazol-2-yl)piperidin-1-yl]-(3-chlorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001328500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

339.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

42.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24815691
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)(3-chlorophenyl)methanone

CAS RN

605627-94-9
Record name [4-(1H-benzimidazol-2-yl)piperidin-1-yl]-(3-chlorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001328500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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